![molecular formula C7H5F5N2O B1469068 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one CAS No. 1339214-16-2](/img/structure/B1469068.png)
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one
Übersicht
Beschreibung
1-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one, also known as DFE-TFE, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a boiling point of 125°C and a melting point of -41°C. DFE-TFE is used in a variety of research applications, including as a solvent, as a reagent, and as a model compound for studying the properties of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one and its derivatives have been synthesized and evaluated for their potential in various scientific applications, with a notable focus on antimicrobial activities. A study by Chundawat et al. (2016) explored the strategic synthesis of novel difluoromethylated compounds, which showed promising antibacterial and antifungal activities. This research illustrates the compound's relevance in developing new antimicrobial agents, highlighting its potential in addressing the need for novel treatments against resistant microbial strains Chundawat, Kumari, Sharma, & Bhagat, 2016.
Insight into Synthetic Mechanisms
Further investigation into the synthetic pathways has provided insight into the mechanism of trichloromethyl group hydrolysis, offering a deeper understanding of the compound's chemical behavior. This knowledge is vital for the development of more efficient synthetic routes and the creation of new derivatives with potential scientific and therapeutic applications Gonçalves, Pereira, Teixeira, Moura, Flores, & Flores, 2016.
Environmental and Chemical Studies
Environmental benign synthesis of fluorinated pyrazolone derivatives, as conducted by Shelke et al. (2007), demonstrates the compound's utility in green chemistry. The study showcases the use of conventional and non-conventional methods to synthesize environmentally friendly compounds, which were then screened for antimicrobial activity. Such research underscores the importance of developing sustainable chemical processes that align with environmental safety and health standards Shelke, Dalvi, Kale, More, Gill, & Karale, 2007.
Photophysical Properties and OLED Applications
The investigation into the photophysical properties of Pt(II) complexes bearing pyrazolate chelates by Huang et al. (2013) reveals the potential of these compounds in organic light-emitting diode (OLED) applications. Their research indicates that such compounds can exhibit mechanoluminescence and high efficiency in OLEDs, suggesting a promising avenue for the development of new materials for electronic and photonic devices Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013.
Eigenschaften
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O/c8-5(9)3-14-2-4(1-13-14)6(15)7(10,11)12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXYOJQPIFJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




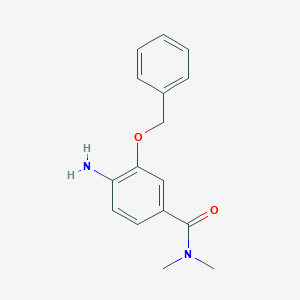
![3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B1468989.png)
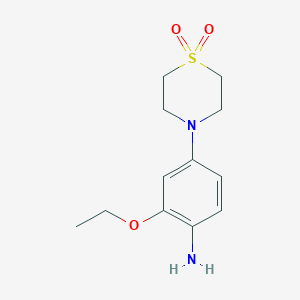
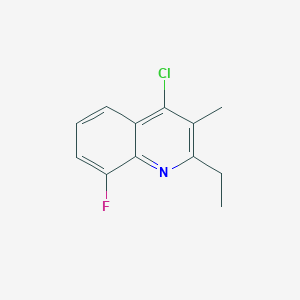
![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)


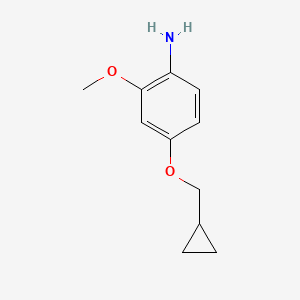
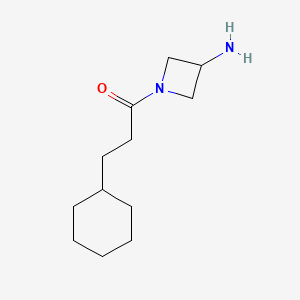

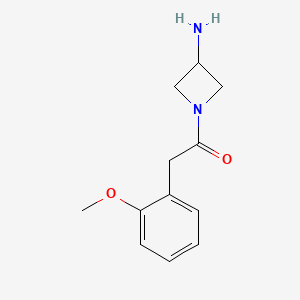
![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)
